![molecular formula C13H28O2SSn B12273609 Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(trimethylstannyl)thio]-, isooctyl ester (9CI): is a chemical compound with the molecular formula C13H28O2SSn It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [(trimethylstannyl)thio] group, and the esterification is done with isooctyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, [(trimethylstannyl)thio]-, isooctyl ester typically involves the reaction of acetic acid with [(trimethylstannyl)thio] and isooctyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where acetic acid is reacted with [(trimethylstannyl)thio] and isooctyl alcohol in the presence of suitable catalysts. The reaction conditions are carefully monitored to achieve high efficiency and product quality. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the [(trimethylstannyl)thio] group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(trimethylstannyl)thio] group to thiols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isooctyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced esters.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the [(trimethylstannyl)thio] group.
- Acts as a precursor for the synthesis of other organotin compounds.
Biology:
- Investigated for its potential biological activity due to the presence of the organotin moiety.
Medicine:
- Potential applications in medicinal chemistry for the development of new drugs or therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [(trimethylstannyl)thio]-, isooctyl ester involves its interaction with molecular targets through the [(trimethylstannyl)thio] group. This group can participate in various chemical reactions, such as binding to proteins or enzymes, thereby modulating their activity. The pathways involved may include oxidative stress pathways, where the compound induces or inhibits oxidative reactions.
Comparación Con Compuestos Similares
Acetic acid, [(trimethylstannyl)thio]-: Similar structure but without the isooctyl ester group.
Thioacetic acid derivatives: Compounds with similar thioester functionality but different substituents.
Uniqueness:
- The presence of the isooctyl ester group in acetic acid, [(trimethylstannyl)thio]-, isooctyl ester imparts unique solubility and reactivity properties compared to other similar compounds.
- The trimethylstannyl group provides distinct chemical reactivity, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C13H28O2SSn |
|---|---|
Peso molecular |
367.1 g/mol |
Nombre IUPAC |
2-(6-methylheptoxy)-2-oxoethanethiolate;trimethylstannanylium |
InChI |
InChI=1S/C10H20O2S.3CH3.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;;;;/h9,13H,3-8H2,1-2H3;3*1H3;/q;;;;+1/p-1 |
Clave InChI |
OYLOJAUHESQAGW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCOC(=O)C[S-].C[Sn+](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


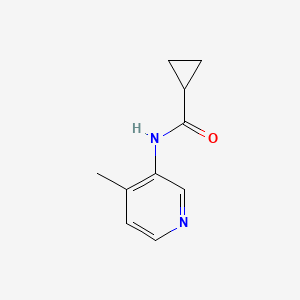
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)
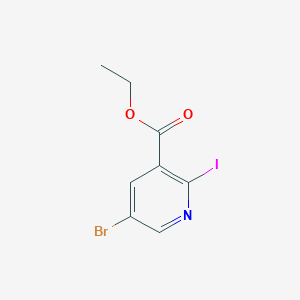
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)
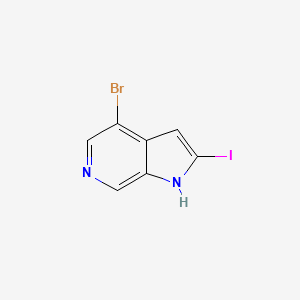
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B12273578.png)
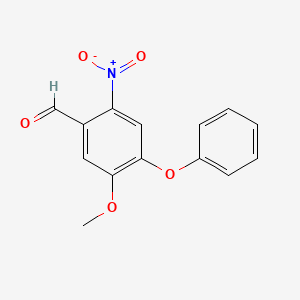

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12273589.png)
![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)
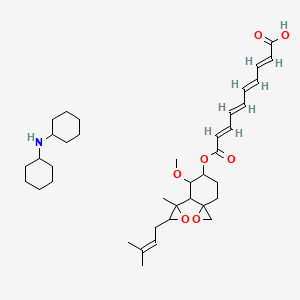
![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)
